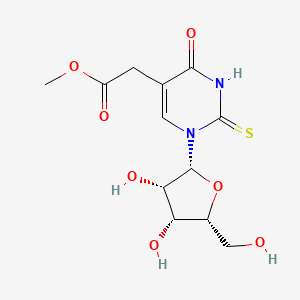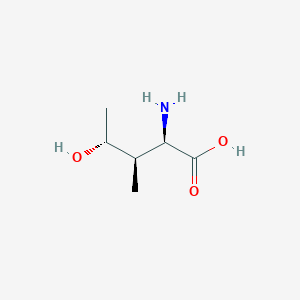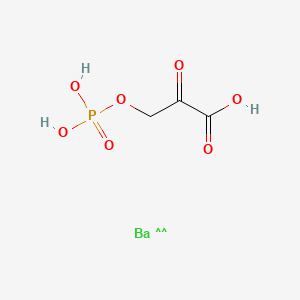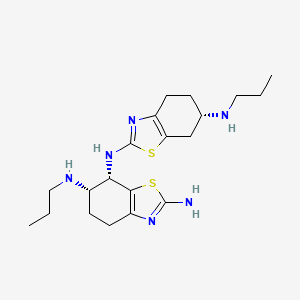
5-(Methoxycarbonylmethyl)-2-thiouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxycarbonylmethyl)-2-thiouridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper functioning of tRNA by ensuring accurate and efficient protein synthesis. This compound is part of a broader class of modified nucleosides that contribute to the stability and functionality of tRNA molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine typically involves multiple steps, starting from uridine. The process includes the introduction of a thiol group at the 2-position and a methoxycarbonylmethyl group at the 5-position. Common reagents used in these reactions include thiourea for the thiolation step and methyl chloroformate for the methoxycarbonylation step. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
5-(Methoxycarbonylmethyl)-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(Methoxycarbonylmethyl)-2-thiouridine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: Plays a role in the study of tRNA modifications and their impact on protein synthesis and cellular function.
Medicine: Investigated for its potential therapeutic applications in genetic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of nucleoside analogs for pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of 5-(Methoxycarbonylmethyl)-2-thiouridine involves its incorporation into tRNA, where it contributes to the proper folding and stability of the tRNA molecule. This modification enhances the accuracy of codon-anticodon pairing during translation, ensuring the correct amino acids are incorporated into the growing polypeptide chain. The molecular targets include the ribosome and various translation factors that interact with tRNA.
類似化合物との比較
Similar Compounds
5-Methoxycarbonylmethyl-uridine: Lacks the thiol group at the 2-position.
5-Carbamoylmethyl-uridine: Contains a carbamoylmethyl group instead of a methoxycarbonylmethyl group.
2-Thiouridine: Lacks the methoxycarbonylmethyl group at the 5-position.
Uniqueness
5-(Methoxycarbonylmethyl)-2-thiouridine is unique due to the presence of both the methoxycarbonylmethyl group at the 5-position and the thiol group at the 2-position. This dual modification enhances its ability to stabilize tRNA structure and improve the efficiency of protein synthesis. The combination of these functional groups also provides unique chemical reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C12H16N2O7S |
|---|---|
分子量 |
332.33 g/mol |
IUPAC名 |
methyl 2-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate |
InChI |
InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8+,9+,11-/m1/s1 |
InChIキー |
HLZXTFWTDIBXDF-XAWUEOSKSA-N |
異性体SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O |
正規SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)

![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)

![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)

![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)

![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
